molecular formula C26H24BrP B3370055 Triphenyl(1-phenylethyl)phosphonium bromide CAS No. 30537-09-8

Triphenyl(1-phenylethyl)phosphonium bromide

Cat. No.: B3370055
CAS No.: 30537-09-8
M. Wt: 447.3 g/mol
InChI Key: YTXKXHMAVVPQCJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Phosphonium (B103445) Salts

The exploration of organophosphorus chemistry dates back to the 19th century, but it was in the mid-20th century that the significance of quaternary phosphonium salts came to the forefront, largely due to the groundbreaking work of Georg Wittig. His development of the Wittig reaction, which utilizes phosphonium ylides derived from phosphonium salts, revolutionized the synthesis of alkenes from carbonyl compounds and earned him the Nobel Prize in Chemistry in 1979. wikipedia.org This pivotal discovery solidified the importance of phosphonium salts as key intermediates in organic synthesis. Beyond the Wittig reaction, these salts have found widespread application as phase-transfer catalysts, ionic liquids, and precursors to a variety of other organophosphorus compounds. adpharmachem.comguidechem.com

Overview of Triphenylphosphonium Derivatives as Key Intermediates and Reagents

Among the diverse range of phosphonium salts, triphenylphosphonium derivatives are particularly prevalent. The three phenyl groups attached to the phosphorus atom provide steric bulk and electronic stability to the cation. These derivatives are most famously employed as precursors to Wittig reagents. adpharmachem.com The general synthesis of a triphenylphosphonium salt involves the quaternization of triphenylphosphine (B44618) with an alkyl halide. researchgate.net For instance, the synthesis of Triphenyl(1-phenylethyl)phosphonium bromide would theoretically proceed via the reaction of triphenylphosphine with (1-bromoethyl)benzene.

The resulting phosphonium salt can then be deprotonated with a strong base to form a phosphonium ylide, the key reactive species in the Wittig reaction. nih.gov The versatility of triphenylphosphonium-based reagents is further underscored by their use in a variety of other transformations, including as phase-transfer catalysts that facilitate reactions between reactants in immiscible phases. adpharmachem.com

Stereochemical Considerations in Organophosphorus Chemistry

The phosphorus atom in a quaternary phosphonium salt is tetrahedral, analogous to a carbon atom in a quaternary ammonium (B1175870) salt. When the four substituents attached to the phosphorus atom are different, the phosphorus center becomes a stereocenter, and the phosphonium salt can exist as a pair of enantiomers. This chirality is a crucial aspect of organophosphorus chemistry, particularly in the field of asymmetric synthesis.

In the case of this compound, the phosphorus atom is bonded to three phenyl groups and a 1-phenylethyl group. As three of the substituents are identical (phenyl groups), the phosphorus atom itself is not a stereocenter. However, the 1-phenylethyl group contains a chiral carbon atom, meaning that the phosphonium salt as a whole is chiral. This intrinsic chirality can have significant implications for its use in stereoselective reactions. The development of chiral phosphonium salts as catalysts for asymmetric transformations is an active area of research, with applications in reactions such as asymmetric alkylations and Michael additions. rsc.orgacs.org The stereochemical outcome of reactions involving chiral phosphonium ylides, such as those derived from this compound, can be influenced by the stereochemistry of the phosphonium salt precursor. rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triphenyl(1-phenylethyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKXHMAVVPQCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30537-09-8
Record name Phosphonium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (ALPHA-METHYLBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Triphenyl 1 Phenylethyl Phosphonium Bromide

Classical Synthesis Routes via Quaternization of Triphenylphosphine (B44618)

The most conventional and widely employed method for the synthesis of Triphenyl(1-phenylethyl)phosphonium bromide is the quaternization of triphenylphosphine. This reaction involves the formation of a new carbon-phosphorus bond, converting the trivalent phosphine (B1218219) into a tetravalent phosphonium (B103445) salt.

Nucleophilic Substitution Reactions with 1-Phenylethyl Bromide

The synthesis is typically achieved through a direct nucleophilic substitution reaction between triphenylphosphine and 1-phenylethyl bromide. In this SN2 reaction, the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom of 1-phenylethyl bromide and displacing the bromide ion.

The general reaction is as follows:

P(C₆H₅)₃ + C₆H₅CH(Br)CH₃ → [P(C₆H₅)₃(CH(CH₃)C₆H₅)]⁺Br⁻

This reaction is typically carried out by heating the two reactants in a suitable solvent. The choice of solvent is crucial and can significantly influence the reaction rate and yield. Common solvents for this type of reaction include toluene, acetonitrile, and chloroform. The product, being a salt, often precipitates out of the solution upon cooling, facilitating its isolation.

Optimization of Reaction Parameters in Traditional Preparations

Several parameters can be optimized to enhance the yield and purity of this compound in traditional synthesis. These include the choice of solvent, reaction temperature, and reaction time.

ParameterEffect on ReactionTypical Conditions
Solvent The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid side reactions.Toluene, Acetonitrile, Tetrahydrofuran (THF)
Temperature Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of the product or starting materials.Reflux temperature of the chosen solvent
Reaction Time The reaction time is optimized to ensure complete conversion of the starting materials. This is often monitored by techniques such as thin-layer chromatography (TLC).Several hours to a full day
Stoichiometry A slight excess of triphenylphosphine may be used to ensure complete consumption of the alkyl halide.1:1 to 1.1:1 molar ratio of Triphenylphosphine to 1-Phenylethyl Bromide

This table is interactive. You can sort the data by clicking on the column headers.

Advanced Synthetic Approaches

In recent years, more advanced and efficient methods for the synthesis of phosphonium salts have been developed, focusing on improving reaction efficiency, reducing environmental impact, and simplifying reaction procedures.

Transition Metal-Catalyzed Coupling Reactions for Phosphonium Salt Formation

While less common for the synthesis of simple alkylphosphonium salts, transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-phosphorus bonds, particularly for the synthesis of aryl and vinylphosphonium salts. Catalysts based on palladium or nickel can facilitate the coupling of aryl or vinyl halides with phosphines. While not the standard method for this compound, this approach could theoretically be adapted, for instance, by coupling a (1-phenylethyl)metal species with a halotriphenylphosphonium salt, although this is not a conventional route.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of phosphonium salts. For the synthesis of analogous benzyltriphenylphosphonium bromides, microwave heating has been shown to be highly effective. biomedres.usbiomedres.us

A typical microwave-assisted synthesis would involve subjecting a mixture of triphenylphosphine and 1-phenylethyl bromide in a suitable solvent, such as tetrahydrofuran (THF), to microwave irradiation at a controlled temperature and pressure. biomedres.usbiomedres.us This method offers several advantages over conventional heating, including rapid and uniform heating, which often leads to cleaner reactions and higher purity products.

MethodReaction TimeYield
Conventional HeatingHours to daysGood to excellent
Microwave IrradiationMinutesExcellent to quantitative biomedres.usbiomedres.us

This table is interactive. You can sort the data by clicking on the column headers.

Green Chemistry Approaches and Bio-based Solvent Integration in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for phosphonium salts. This includes the use of safer, renewable, and biodegradable solvents. Research has shown that bio-based solvents can be effective in the synthesis of phosphonium salts. acs.org

A study on the synthesis of ethyltriphenylphosphonium bromide demonstrated that isopropanol, a bio-based solvent, was an efficient medium for the reaction. acs.org The screening of various solvents, including nonpolar, polar protic, and polar aprotic options, revealed that polar protic solvents like isopropanol can effectively solvate the transition state of the quaternization reaction, leading to good yields. acs.org The integration of such bio-based solvents into the synthesis of this compound could significantly reduce the environmental footprint of the process.

Solvent TypeExamplesSuitability for Phosphonium Salt Synthesis
NonpolarToluene, HexaneModerate
Polar AproticAcetonitrile, THFGood
Polar Protic (Bio-based)Isopropanol, EthanolGood to Excellent acs.org

This table is interactive. You can sort the data by clicking on the column headers.

Fundamental Reaction Mechanisms Involving Triphenyl 1 Phenylethyl Phosphonium Bromide

Phosphonium (B103445) Ylide Generation from Triphenyl(1-phenylethyl)phosphonium Bromide

The formation of the active Wittig reagent, the phosphonium ylide, is the critical first step. This involves the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. lumenlearning.com

The generation of a phosphonium ylide is an acid-base reaction. masterorganicchemistry.com The phosphorus atom in the phosphonium salt acts as a powerful electron-withdrawing group, increasing the acidity of the adjacent C-H bond. libretexts.orglibretexts.org For simple alkyltriphenylphosphonium salts, the pKa is around 35. libretexts.orglibretexts.org The presence of a phenyl group on the alpha-carbon in this compound provides additional resonance stabilization to the resulting carbanion, further increasing its acidity compared to non-stabilized analogues.

The kinetics of deprotonation are typically fast, provided a sufficiently strong base is used. The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized and semi-stabilized ylides, very strong bases are required to ensure complete and rapid formation of the ylide. libretexts.orglibretexts.org Weaker bases may result in an unfavorable equilibrium, with significant amounts of the unreacted phosphonium salt remaining. The selection of the base and its counter-ion can also influence the stereochemical outcome of the subsequent Wittig reaction. wikipedia.org

Below is a table of bases commonly employed for the formation of phosphonium ylides.

BaseFormulaTypeTypical SolventNotes
n-ButyllithiumC4H9LiOrganolithiumTHF, Diethyl etherVery strong, commonly used for non-stabilized and semi-stabilized ylides. lumenlearning.comwikipedia.org
Sodium HydrideNaHMetal HydrideTHF, DMFStrong, heterogeneous base; reaction can be slower.
Sodium AmideNaNH2Inorganic AmideLiquid Ammonia, THFVery strong base. masterorganicchemistry.com
Potassium tert-butoxidet-BuOKAlkoxideTHF, t-ButanolA strong, non-nucleophilic base suitable for many ylide preparations. wikipedia.org
Sodium HexamethyldisilazideNaHMDSSilylamideTHFStrong, sterically hindered base that minimizes side reactions. wikipedia.org

This table is interactive and can be sorted by column.

Phosphonium ylides are zwitterionic species, but they are often represented by a double-bonded phosphorane resonance structure, which reflects the ability of phosphorus to accommodate more than eight valence electrons. libretexts.orglibretexts.org The stability of the ylide is determined by the substituents on the carbanionic carbon.

Non-stabilized Ylides : Have alkyl groups attached to the carbanion (e.g., R=alkyl). They are highly reactive. nih.gov

Stabilized Ylides : Contain an electron-withdrawing group (e.g., ester, ketone) capable of delocalizing the negative charge through resonance. These ylides are more stable, less reactive, and may even be isolable. wikipedia.orgorganic-chemistry.org

Semi-stabilized Ylides : Possess a substituent, such as a phenyl or vinyl group, that offers moderate resonance stabilization. nih.govresearchgate.net

The ylide derived from this compound falls into the semi-stabilized category. The adjacent phenyl group delocalizes the negative charge of the carbanion across the aromatic ring, lending it greater stability than a simple alkyl-substituted ylide but less than one stabilized by a carbonyl group. This intermediate level of stability and reactivity is a key determinant of its behavior in the Wittig reaction, particularly concerning stereoselectivity. researchgate.net

Mechanistic Insights into Wittig Olefination Reactions

Once the ylide is formed, it reacts with a carbonyl compound, such as an aldehyde or ketone, to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org The immense stability of the P=O bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction. lumenlearning.com

The precise mechanism of the Wittig reaction has been the subject of extensive research. Two primary pathways are considered:

The Betaine (B1666868) Mechanism (Classical): This pathway involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, leading to a dipolar, zwitterionic intermediate called a betaine. lumenlearning.comlibretexts.org This betaine can then undergo rotation around the newly formed carbon-carbon single bond before cyclizing to form a four-membered ring intermediate, the oxaphosphetane. libretexts.org

The [2+2] Cycloaddition Mechanism: More recent evidence, particularly for reactions conducted under lithium-salt-free conditions, supports a concerted or nearly concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form the oxaphosphetane intermediate, bypassing the betaine. organic-chemistry.orgwikipedia.org

The existence and interconversion of these intermediates are central to the reaction's stereochemical outcome. libretexts.org Under conditions where lithium salts are present (e.g., when using n-BuLi as the base), the betaine intermediate may be stabilized, and the pathway can become more complex. organic-chemistry.orgwikipedia.org The process of equilibration between intermediates, which can affect the final alkene geometry, is sometimes referred to as "stereochemical drift". libretexts.orgwikipedia.org The oxaphosphetane ultimately decomposes in an irreversible, syn-elimination step to yield the alkene and triphenylphosphine oxide. libretexts.org

The geometry of the resulting alkene is a critical aspect of the Wittig reaction and is highly dependent on the stability of the ylide and the reaction conditions. organic-chemistry.org

Non-stabilized ylides typically react irreversibly and rapidly to form the Z-alkene (cis) with high selectivity. libretexts.orgorganic-chemistry.org

Stabilized ylides tend to react reversibly, allowing for equilibration to the more thermodynamically stable intermediate, which leads to the E-alkene (trans) with high selectivity. libretexts.orgorganic-chemistry.org

Semi-stabilized ylides , such as that derived from this compound, often exhibit low stereoselectivity, yielding mixtures of E- and Z-alkenes. nih.govresearchgate.net This is because the initial kinetic control that favors the Z-isomer is offset by the reversibility of the oxaphosphetane formation, which allows for equilibration towards the more thermodynamically stable E-isomer pathway.

For the semi-stabilized ylide from this compound, the stereochemical outcome can be highly sensitive to subtle changes in reaction conditions. researchgate.net

The outcome of the Wittig reaction, including yield and E/Z selectivity, can be significantly influenced by the experimental parameters. researchgate.net For semi-stabilized ylides, careful optimization of these conditions is often necessary to favor a desired isomer.

ConditionInfluence on Outcome
Solvent Polar aprotic solvents can influence the rates of intermediate formation and decomposition. The specific solvent can alter the E/Z ratio. researchgate.net
Base/Additives The choice of base determines the counter-ion present in the solution. Lithium salts (from n-BuLi) can coordinate to the betaine intermediate, affecting its stability and subsequent reaction pathway, often leading to lower Z-selectivity. libretexts.orgwikipedia.org Salt-free conditions generally favor higher Z-selectivity for non-stabilized and semi-stabilized ylides. nih.gov
Temperature Lower temperatures can favor kinetic control, potentially increasing the proportion of the Z-alkene. The Schlosser modification, for instance, uses low temperatures to trap an intermediate and invert its stereochemistry to favor the E-alkene. wikipedia.org
Stoichiometry The ratio of ylide to carbonyl compound is typically 1:1. Using an excess of one reagent does not generally alter the stereochemical outcome but can be employed to ensure the complete consumption of a more valuable reaction partner.

This table is interactive and can be sorted by column.

By carefully selecting the base, solvent, and temperature, chemists can manipulate the delicate balance between kinetic and thermodynamic control to influence the stereochemical outcome of Wittig reactions involving semi-stabilized ylides like that from this compound.

Applications of Triphenyl 1 Phenylethyl Phosphonium Bromide in Complex Organic Synthesis

Role as a Precursor for Stereoselective Olefination Reactions

The most prominent application of Triphenyl(1-phenylethyl)phosphonium bromide is in olefination reactions, where it is converted into a phosphorus ylide, also known as a Wittig reagent. biomedres.usiaea.org This transformation is typically achieved by treating the phosphonium (B103445) salt with a strong base, which deprotonates the carbon atom adjacent to the phosphorus center. The resulting ylide is a key intermediate that reacts with aldehydes and ketones to form alkenes and triphenylphosphine (B44618) oxide. iaea.org The Wittig reaction is a cornerstone of organic synthesis because it allows for the formation of a C=C double bond at a specific location with generally high reliability. iaea.org

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the structure of the ylide. The ylide derived from this compound is considered semi-stabilized due to the adjacent phenyl group. Such ylides often provide mixtures of (E) and (Z) isomers, with the ratio depending heavily on the specific reaction conditions, the nature of the carbonyl compound, and the presence of salts in the reaction mixture.

This compound is specifically used to introduce a 1-phenylethylidene group into a molecule. The reaction of its corresponding ylide with an aldehyde or ketone provides a direct route to trisubstituted alkenes. snnu.edu.cn This method is highly versatile for creating sterically hindered alkenes, which can be challenging to synthesize using other methods. researchgate.net The reaction tolerates a wide variety of functional groups on the carbonyl-containing substrate, enhancing its utility in multi-step syntheses.

Below is a table illustrating the synthesis of various substituted alkenes using the ylide derived from this compound with different aldehydes.

Carbonyl Reactant (R-CHO)Resulting Alkene ProductAlkene Substitution Pattern
Benzaldehyde1,2-diphenyl-1-propeneTrisubstituted
Acetaldehyde1-phenyl-1-buteneTrisubstituted
Cyclohexanecarboxaldehyde(1-Cyclohexyl-2-phenylpropylidene)benzeneTrisubstituted
Formaldehyde1-phenyl-1-propeneDisubstituted

This table presents hypothetical reaction products for illustrative purposes.

A significant advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond. iaea.org The reaction exclusively occurs at the site of the carbonyl group, converting a C=O double bond into a C=C double bond. This precision is crucial in complex synthesis, where alternative methods like elimination reactions might yield mixtures of positional isomers. By choosing the appropriate phosphonium salt and carbonyl compound, chemists can strategically introduce carbon-carbon double bonds at desired positions within a molecular framework, a critical step in building complex carbon skeletons. nih.govrsc.org

Contribution to the Synthesis of Natural Products and Bioactive Molecules

The precise C=C bond formation enabled by Wittig reagents is frequently exploited in the total synthesis of natural products and other biologically active molecules. biomedres.usnih.gov Phosphonium salts, including alkyltriphenylphosphonium variants, are instrumental in constructing key alkene-containing fragments of these complex targets. nih.gov

Furthermore, the triphenylphosphonium (TPP) cation itself has been utilized as a carrier to deliver bioactive molecules selectively to mitochondria. nih.gov This strategy takes advantage of the large membrane potential of mitochondria to accumulate the TPP-conjugated molecules within the organelle. While this application does not involve the Wittig reaction, it highlights the broader utility of the triphenylphosphonium scaffold in designing bioactive compounds. nih.govnih.gov For instance, TPP has been conjugated to natural polyalkoxybenzenes to enhance their potential as anticancer agents. nih.gov

Utilization in Multi-component or Tandem Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. beilstein-journals.org Phosphonium salts and the corresponding ylides can be incorporated into MCRs or tandem reaction sequences to rapidly build molecular complexity.

A notable example is the combination of an Ugi multi-component reaction followed by an intramolecular aza-Wittig reaction. nih.gov In such a sequence, an intermediate is first constructed via the Ugi reaction, which then undergoes a cyclization facilitated by the aza-Wittig reaction to form heterocyclic structures. Although this specific example uses an iminophosphorane (derived from a phosphine (B1218219) and an azide), it illustrates a powerful strategy where the principles of ylide chemistry are integrated into a tandem process. The ylide from this compound could theoretically be used in a tandem sequence where a carbonyl group is unmasked or formed in a preceding step and immediately trapped by the Wittig reagent in the same pot.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of Triphenyl(1-phenylethyl)phosphonium bromide, offering a window into its solution-state structure and the subtle interplay of its constituent atoms.

¹H, ¹³C, and ³¹P NMR for Ylide Characterization and Reaction Monitoring

Furthermore, the responsiveness of the ³¹P nucleus to its chemical environment makes ³¹P NMR an invaluable tool. In studies involving chiral phosphonium (B103445) salts, it has been noted that the ³¹P resonances of compounds like this compound are sensitive to the addition of chiral shift reagents. This sensitivity allows for the differentiation of enantiomers and provides insight into the stereochemistry at the phosphorus center.

Table 1: Representative NMR Data for a Product Synthesized Using this compound

Nucleus Chemical Shift (δ) ppm Multiplicity / Coupling Constant (J) Assignment
¹H 2.11, 2.32 s CH₃ (Z and E isomers)
¹H 6.67 - 7.97 m Aromatic Protons
¹³C 17.3, 25.9 CH₃ (Z and E isomers)
¹³C 114.3 - 165.6 m, d Aromatic and Olefinic Carbons

Data derived from the characterization of 5-Fluoro-2-(2-phenylprop-1-enyl)benzaldehyde. chemicalbook.com

Dynamics and Conformation Studies via Advanced NMR Techniques

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and variable temperature (VT) NMR, are pivotal in exploring the dynamic and conformational properties of phosphonium salts. While specific studies on the conformational dynamics of this compound are not extensively documented, the principles of these techniques are broadly applicable. For related phosphonium ylides, dynamic NMR effects are often observed due to restricted rotation around the carbon-carbon partial double bond, allowing for the calculation of the free-energy of activation for the interconversion of rotational isomers. These advanced methods would be instrumental in determining the preferred solution-state conformation of this compound and understanding the rotational barriers within the molecule.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of phosphonium salts and their reaction products. High-resolution mass spectrometry (HRMS) on the products of reactions involving this compound has been shown to provide exact mass measurements, confirming the expected molecular formulas with high accuracy. chemicalbook.com For instance, the product of a Wittig reaction employing this phosphonium salt, 5-Fluoro-2-(2-phenylprop-1-enyl)benzaldehyde, was confirmed to have a molecular formula of C₁₆H₁₃FO by HRMS. chemicalbook.com In a typical mass spectrum of a phosphonium salt, the molecular ion peak of the cation is observed, providing direct evidence of the compound's identity. This technique is also instrumental in monitoring the progress of reactions by identifying intermediates and final products in complex mixtures.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, offers a non-destructive method for identifying the functional groups present in a molecule. While specific FTIR and Raman spectra for this compound are not widely published, the expected vibrational modes can be inferred from related structures.

The FTIR spectra of triphenylphosphonium compounds typically exhibit characteristic absorption bands corresponding to the P-C stretching vibrations and the various vibrational modes of the phenyl rings. For example, P⁺-C vibrations in similar phosphonium bromide species have been observed around 1436 cm⁻¹ and 1107 cm⁻¹. The spectra would also show characteristic peaks for C-H stretching of the aromatic and aliphatic protons, as well as C=C stretching vibrations within the phenyl rings.

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
P-Phenyl Stretch ~1440
C-H Bend 1475 - 1365

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

While specific DFT studies on Triphenyl(1-phenylethyl)phosphonium bromide are not readily found, research on similar triphenylphosphonium derivatives has been conducted. For instance, DFT calculations have been used to analyze the structural properties and intermolecular interactions of other phosphonium (B103445) salts, often complemented by experimental techniques like X-ray crystallography. Such studies help in understanding how different substituents on the phosphorus atom influence the molecular geometry.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

Parameter Predicted Value
P-C (phenyl) bond length Data not available
P-C (ethyl) bond length Data not available
C-P-C bond angle Data not available
HOMO-LUMO Gap Data not available
Dipole Moment Data not available

Note: This table is illustrative of the data DFT could provide. Specific values for the target compound are not available in the cited literature.

Computational Modeling of Reaction Pathways and Transition States

This compound is a precursor to a phosphonium ylide, a key reagent in the Wittig reaction for alkene synthesis. Computational modeling is instrumental in elucidating the mechanisms of such reactions, including the identification of transition states and reaction intermediates. By mapping the potential energy surface, researchers can determine the energy barriers associated with different steps of the reaction, providing a deeper understanding of the reaction kinetics and mechanism.

For the Wittig reaction involving the ylide derived from this compound, computational studies would focus on the reaction with a carbonyl compound. Key areas of investigation would include the formation of the oxaphosphetane intermediate and its subsequent decomposition to form the alkene and triphenylphosphine (B44618) oxide. While the general mechanism of the Wittig reaction has been studied computationally, specific models for the reaction pathway involving the 1-phenylethyl substituent are not detailed in the available literature.

Predicting Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods, including DFT, are powerful tools for predicting the reactivity and selectivity of chemical reactions. In the context of the ylide formed from this compound, these methods could be used to predict its nucleophilicity and how it would react with various aldehydes and ketones. Furthermore, these calculations can help predict the stereoselectivity (E/Z isomerism) of the resulting alkene, which is a critical aspect of the Wittig reaction.

Factors influencing selectivity, such as the nature of the substituents on the ylide and the carbonyl compound, can be systematically studied using computational models. For example, the relative energies of the transition states leading to the syn and anti oxaphosphetane intermediates can be calculated to predict the dominant alkene isomer. However, specific predictive studies detailing the reactivity and selectivity of the ylide derived from this compound have not been found.

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase, such as in solution. For this compound, MD simulations could provide insights into its solvation, ion-pairing behavior with the bromide counter-ion, and its diffusion in different solvents. This information is crucial for understanding how the solvent environment affects the stability and reactivity of the phosphonium salt and its corresponding ylide.

While MD simulations have been extensively used to study the properties of phosphonium-based ionic liquids, specific simulations focusing on the solution behavior of this compound are not present in the surveyed literature. Such studies would be valuable for optimizing reaction conditions for processes like the Wittig reaction by providing a molecular-level understanding of the reactant and solvent interactions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Catalytic Roles of Triphenyl 1 Phenylethyl Phosphonium Bromide and Its Derivatives

Function as a Phase Transfer Catalyst in Heterogeneous Systems

Quaternary phosphonium (B103445) salts are widely recognized for their efficacy as phase transfer catalysts (PTCs), facilitating reactions between reactants located in immiscible phases (e.g., aqueous and organic). beilstein-journals.orgnbinno.com The lipophilic nature of the cation allows it to transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction can proceed. nbinno.com

Triphenyl(1-phenylethyl)phosphonium bromide, being a chiral phosphonium salt, has the potential to be employed in asymmetric phase-transfer catalysis. In such reactions, the chiral catalyst not only facilitates the transfer of the reactant but also induces enantioselectivity in the product by creating a chiral environment around the reacting species. rsc.orgnih.gov While numerous studies have focused on cinchona alkaloid-derived and other structurally complex phosphonium salts for asymmetric transformations, the application of simpler chiral structures like this compound is a plausible area of investigation. researchgate.netresearchgate.net

Table 1: Comparison of Common Phase Transfer Catalysts

Catalyst Type Typical Structure Key Features Potential Applications
Quaternary Ammonium (B1175870) Salts R₄N⁺X⁻ Generally lower thermal stability compared to phosphonium salts. Alkylations, substitutions.
Quaternary Phosphonium Salts R₄P⁺X⁻ High thermal stability, high catalytic efficiency, often recyclable. alfachemic.com High-temperature reactions, Wittig reactions, polymer synthesis. etradeasia.comphasetransfercatalysis.com

Precursor for Homogeneous Catalytic Systems

Phosphonium salts are crucial precursors for the generation of phosphorus ylides, the key reagents in the Wittig reaction. wikipedia.orglumenlearning.com The synthesis involves the deprotonation of the phosphonium salt using a strong base. masterorganicchemistry.comlibretexts.org

The ylide derived from this compound would be a chiral phosphorus ylide. The use of such chiral ylides in Wittig-type reactions could potentially lead to the synthesis of enantioenriched alkenes, although controlling the stereochemistry in such reactions can be complex.

Furthermore, under certain reaction conditions, phosphonium salts can serve as precursors to phosphine (B1218219) ligands through in-situ reduction or decomposition, which can then participate in homogeneous catalytic cycles with transition metals. However, this is a less direct role and highly dependent on the specific reaction conditions and the stability of the phosphonium salt.

Ligand Development in Transition Metal-Catalyzed Reactions

While phosphonium salts themselves are not typically used directly as ligands in transition metal catalysis, they are precursors to phosphines, which are a cornerstone of ligand chemistry for transition metals. chemicalbook.comorganic-chemistry.org The synthesis of a chiral phosphine from this compound would involve the cleavage of one of the P-C bonds, which is a challenging synthetic step.

A more direct route involves the use of chiral phosphines in the synthesis of the phosphonium salt itself. However, considering the structure of this compound, it is more likely that the chirality resides on the alkyl substituent rather than being an inherent property of a phosphine ligand precursor.

The development of ligands derived from phosphonium salts often involves functionalization of the organic groups attached to the phosphorus atom. These functional groups can then coordinate with a metal center. For instance, if the phenyl or phenylethyl groups were functionalized with donor atoms, the resulting phosphonium salt could potentially act as a ligand, although this is not a common strategy.

Exploration in Asymmetric Catalysis

The most promising catalytic application for this compound lies in the field of asymmetric catalysis, owing to its inherent chirality derived from the 1-phenylethyl group. Chiral phosphonium salts have emerged as a significant class of organocatalysts for a variety of asymmetric transformations. researchgate.netpatsnap.com

They have been successfully employed as chiral phase-transfer catalysts for enantioselective reactions such as:

Alkylation reactions: The benzylation of β-carbonyl esters has been achieved with moderate enantioselectivity using chiral quaternary phosphonium salts. alfachemic.com

Amination reactions: Chiral C₂-symmetric binaphthyl-derived phosphonium salts have been shown to catalyze the asymmetric amination of β-ketoesters with good yields and enantiomeric excess. alfachemic.com

Cycloaddition reactions: Although less common, chiral phosphonium salts have been explored in catalytic asymmetric cycloaddition reactions. alfachemic.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Cinchona alkaloid-derived phosphonium salts
β-carbonyl esters

Derivatization and Structural Modification Studies

Synthesis and Reactivity of Substituted Triphenyl(1-phenylethyl)phosphonium Bromide Analogues

The synthesis of substituted analogues of this compound allows for a systematic investigation into the electronic and steric effects on the properties of the phosphonium (B103445) salt and its corresponding ylide. These analogues are typically prepared by reacting a substituted triphenylphosphine (B44618) with (1-bromoethyl)benzene or by reacting triphenylphosphine with a substituted (1-bromoethyl)benzene derivative.

The general synthetic route involves the quaternization of a tertiary phosphine (B1218219), a reaction that is sensitive to the electronic nature of the substituents on both the phosphine and the alkyl halide. For example, electron-donating groups on the triphenylphosphine moiety increase its nucleophilicity, potentially accelerating the rate of quaternization. Conversely, electron-withdrawing groups decrease nucleophilicity and can slow the reaction.

Once formed, the reactivity of these substituted phosphonium salts is most notably observed in the context of ylide formation and subsequent reactions, such as the Wittig olefination. The acidity of the α-proton (the hydrogen on the carbon adjacent to the phosphorus atom) is a key determinant of the ease of ylide formation. Substituents on the phenylethyl group or the triphenyl groups that can stabilize the negative charge of the resulting carbanion will increase the acidity of this proton, facilitating ylide generation. For instance, an electron-withdrawing group on the para-position of the 1-phenylethyl moiety would enhance the acidity of the α-proton, making the corresponding phosphonium salt more amenable to deprotonation.

Impact of Substituent Effects on Reactivity and Stereoselectivity

Substituents on the aromatic rings of the phosphonium salt play a crucial role in determining the reactivity and stereoselectivity of the corresponding phosphorus ylide in the Wittig reaction. The reactivity of a phosphorus ylide is largely dependent on the substituents at the ylidic carbon atom. e-bookshelf.de Electron-withdrawing substituents tend to stabilize the ylide, reducing its nucleophilicity and reactivity, whereas electron-donating groups, such as alkyls, increase the ylide's reactivity. e-bookshelf.deorganic-chemistry.org

The nature of the substituents on the phosphorus atom also influences reactivity, though to a lesser extent. e-bookshelf.de Replacing the phenyl groups with electron-releasing alkyl groups can increase the reactivity of the ylide. e-bookshelf.de These modifications alter the stability of the ylide, which in turn dictates the stereochemical outcome of the olefination reaction.

Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., carbonyl, ester) are less reactive and generally lead to the formation of (E)-alkenes (trans-isomers). organic-chemistry.orgchemtube3d.com This selectivity arises from the reversibility of the initial addition to the carbonyl, allowing for thermodynamic equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently decomposes to the (E)-alkene.

Non-stabilized Ylides : Ylides bearing alkyl or other non-stabilizing groups are highly reactive. organic-chemistry.org These ylides react rapidly and irreversibly to form a syn-oxaphosphetane intermediate, which then decomposes to predominantly form the (Z)-alkene (cis-isomer). chemtube3d.com

The table below illustrates how substituents can influence the stereoselectivity of the Wittig reaction, based on general principles.

Substituent on Ylide (at R)Ylide TypeRelative ReactivityPredominant Alkene IsomerTypical E/Z Ratio
-CH₃Non-stabilizedHigh(Z)-alkene<10:90
-C₆H₅Semi-stabilizedModerateMixture, often (Z)Variable
-CO₂CH₃StabilizedLow(E)-alkene>90:10
-CNStabilizedLow(E)-alkene>95:5

Formation of Polymeric Phosphonium Derivatives and Their Synthetic Utility

This compound and its analogues can be incorporated into polymer structures to create functional materials with a variety of applications. These polymeric phosphonium derivatives can be synthesized through two primary methods:

Direct Polymerization : This involves the polymerization of monomers that already contain the phosphonium salt moiety. mdpi.comresearchgate.net For example, a styrene derivative functionalized with a triphenylphosphonium group can be polymerized or copolymerized with other monomers.

Post-Polymerization Modification : This method involves preparing a precursor polymer containing a suitable reactive group (e.g., a tertiary phosphine or an alkyl halide) and then performing a chemical reaction to introduce the phosphonium salt onto the polymer backbone or side chains. mdpi.comresearchgate.netrsc.org

These phosphonium-containing polymers have found utility in several areas:

Antimicrobial Materials : Polymeric materials featuring quaternary phosphonium salts exhibit significant antimicrobial activity. mdpi.comresearchgate.net The cationic phosphorus center can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. These polymers can be used in coatings, textiles, and medical devices.

Gene Delivery : The cationic nature of phosphonium polymers allows them to form complexes with negatively charged nucleic acids like DNA and RNA. rsc.org This property makes them promising candidates as non-viral vectors for gene therapy, potentially offering lower cytotoxicity compared to some ammonium-based polymers. rsc.org

Polymeric Catalysts : Phosphonium salts can be immobilized on a polymer support to act as reusable phase-transfer catalysts or as photoinitiators for cationic polymerization. researchgate.net The polymeric support simplifies the separation of the catalyst from the reaction products, which is economically and environmentally advantageous. researchgate.net

The following table summarizes the synthetic approaches and applications of polymeric phosphonium derivatives.

Polymer TypeSynthetic MethodPrimary ApplicationReference
Polymers with Pendant Phosphonium SaltsDirect polymerization of phosphonium monomers or post-polymerization quaternizationAntimicrobial agents, Gene delivery vectors mdpi.com, rsc.org, researchgate.net
Ionene Polymers (Phosphonium in Main Chain)Step-growth polymerization (e.g., Menshutkin reaction)Antimicrobial materials mdpi.com
Polymer-Bound Phosphonium PhotoinitiatorsPost-polymerization modification of a polymer with a phosphine, followed by reaction with an alkyl halideCationic photopolymerization of epoxides and vinyl monomers researchgate.net
Phosphine Oxide-Containing PolymersFree radical copolymerization of functionalized monomersSorbents for dye removal, Flame-retardant materials nih.gov

Emerging Research Directions and Future Perspectives

Integration into Flow Chemistry and Continuous Processing

The transition from batch to continuous flow processing represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For a compound like Triphenyl(1-phenylethyl)phosphonium bromide, often employed in exothermic reactions such as the Wittig olefination, flow chemistry presents a compelling avenue for process intensification.

While specific studies on the continuous synthesis involving this compound are still emerging, the broader field of flow chemistry for phosphonium (B103445) salt-mediated reactions is well-documented. For instance, continuous flow Wittig reactions have demonstrated significant reductions in reaction times and improved process control. The bulky nature of the 1-phenylethyl group in this compound may present unique steric challenges and opportunities in designing flow systems that can accommodate more complex ylides and substrates. Future research in this area is expected to focus on optimizing reactor design, solvent systems, and base selection to fully harness the benefits of continuous processing for this specific reagent.

Table 1: Potential Advantages of Flow Chemistry for Reactions Involving this compound

Parameter Batch Processing Challenges Flow Chemistry Advantages
Heat Transfer Difficult to control exothermicity, potential for runaway reactions. Excellent heat dissipation, precise temperature control.
Mixing Inhomogeneous mixing can lead to localized "hot spots" and side reactions. Rapid and efficient mixing, ensuring uniform reaction conditions.
Safety Large volumes of reagents and solvents pose significant safety risks. Small reactor volumes minimize the inventory of hazardous materials at any given time.
Scalability Scaling up can be complex and may require significant process redesign. Straightforward scalability by numbering-up or extending operation time.

| Reaction Time | Often requires longer reaction times to ensure complete conversion. | Reduced reaction times due to enhanced mass transfer and higher temperatures/pressures. |

Application in Novel Materials Science and Polymer Chemistry

The unique chemical structure of this compound lends itself to potential applications in the synthesis of novel materials and functionalized polymers. The presence of the 1-phenylethyl group offers a reactive handle that can be exploited in polymerization processes.

One promising area is in the field of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). The precursor to the phosphonium salt, 1-phenylethyl bromide, is a known initiator for the ATRP of various monomers, including styrene. banglajol.infocmu.edu This suggests that this compound could be utilized to introduce a phosphonium moiety at the terminus of a polymer chain, thereby imparting specific properties such as flame retardancy, ionic conductivity, or catalytic activity. The resulting phosphonium-terminated polymers could find applications as polymer electrolytes, phase-transfer catalysts, or antimicrobial agents.

Furthermore, polymeric phosphonium salts have been investigated as photoinitiators for cationic polymerization. researchgate.net While research has not specifically focused on the 1-phenylethyl derivative, the general principle suggests that this compound could potentially be adapted for such applications, enabling the light-induced polymerization of monomers like epoxides and vinyl ethers. The development of polymers with tailored architectures and functionalities through the strategic incorporation of this phosphonium salt is a fertile ground for future materials science research.

Table 2: Potential Roles of this compound in Polymer Chemistry

Application Area Potential Role of the Compound Resulting Polymer Properties
Controlled Radical Polymerization Precursor to or derivative of an initiator. Well-defined polymers with terminal phosphonium groups.
Polymer Functionalization Reagent for post-polymerization modification. Polymers with enhanced flame retardancy or antimicrobial activity.
Cationic Polymerization Potential photoinitiator. Light-curable polymer networks for coatings and adhesives.

| Polymer Electrolytes | As a monomer or additive. | Solid-state ionic conductors for battery applications. |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Fields (e.g., optoelectronics)

The intersection of organic synthesis with materials science has opened up new frontiers in the development of functional organic materials for electronic and photonic applications. While the direct application of this compound in optoelectronics has not been extensively reported, the photophysical properties of related phosphonium salts suggest potential avenues for exploration.

Organophosphorus compounds, in general, are being investigated for their utility in Organic Light-Emitting Diodes (OLEDs). uef.fi The phosphorus center can be tailored to influence the electronic properties of a molecule, and the triphenylphosphine (B44618) moiety is a common building block in the design of emissive materials and host materials for phosphorescent emitters. The introduction of the 1-phenylethyl group could modulate the photophysical properties, such as the emission wavelength and quantum yield, of a potential luminophore.

Moreover, the ionic nature of phosphonium salts can be exploited to create materials with interesting charge-transport properties. The incorporation of this compound into conjugated polymer systems, either as a pendant group or as a dopant, could influence their performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Future research in this interdisciplinary space will likely involve the synthesis and characterization of novel materials incorporating this phosphonium salt and the evaluation of their performance in optoelectronic devices.

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The synthesis of phosphonium salts, including this compound, traditionally involves the reaction of a phosphine (B1218219) with an alkyl halide, which may not always align with these principles.

Emerging research is focused on developing more sustainable routes to phosphonium salts. For instance, visible-light-driven methods for the synthesis of asymmetrical phosphonium salts from secondary and primary phosphines and organohalides have been reported. nih.gov This photocatalytic approach offers a milder and potentially more environmentally benign alternative to traditional thermal methods. The application of such green methodologies to the synthesis of this compound could significantly improve its environmental footprint.

Furthermore, process intensification strategies are key to developing scalable and economically viable synthetic processes. dtu.dkaiche.orgcetjournal.it This involves not only the potential shift to continuous manufacturing, as discussed earlier, but also the use of more efficient catalysts, solvent minimization, and the development of robust purification techniques. For this compound, research into solid-supported synthesis or the use of phase-transfer catalysis could lead to more scalable and sustainable production methods. rsc.orgsemanticscholar.org The development of such processes is crucial for enabling the wider application of this compound in the emerging fields discussed in this article.

Table 3: Comparison of Synthetic Approaches for Phosphonium Salts

Synthetic Method Traditional Approach Emerging Sustainable Approach
Reaction Conditions Often requires high temperatures and prolonged reaction times. Mild conditions, often at room temperature.
Reagents Use of stoichiometric amounts of potentially hazardous reagents. Catalytic methods, use of less toxic reagents.
Energy Input Thermal energy from conventional heating. Visible light or other alternative energy sources.
Solvent Use Often requires large volumes of organic solvents. Focus on solvent minimization or use of greener solvents.

| Waste Generation | Can generate significant amounts of byproducts and waste. | Higher atom economy and reduced waste streams. |

Q & A

Q. What are the standard synthetic routes for Triphenyl(1-phenylethyl)phosphonium bromide, and how are they optimized for yield?

The synthesis typically involves reacting triphenylphosphine with 1-phenylethyl bromide in an inert solvent (e.g., dichloromethane) under reflux conditions . Optimization includes:

  • Reagent stoichiometry : A 1:1 molar ratio of triphenylphosphine to alkyl halide minimizes side reactions.
  • Temperature control : Reflux at 40–60°C ensures complete reaction without thermal decomposition.
  • Purification : Recrystallization from ethanol or acetone improves purity (>95%) .

Q. How should this compound be stored to maintain stability?

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the phosphonium cation .
  • Moisture control : Use airtight containers with desiccants to avoid hydrolysis.
  • Temperature : Stable at room temperature but avoid prolonged exposure to >60°C to prevent decomposition .

Advanced Research Questions

Q. How does this compound participate in Wittig reactions, and what factors influence olefin selectivity?

The compound acts as a precursor to ylides for Wittig olefination. Key considerations:

  • Base selection : Strong bases (e.g., KOtBu) deprotonate the phosphonium salt to generate the ylide .
  • Solvent polarity : Non-polar solvents (e.g., THF) favor trans-olefins, while polar solvents increase cis selectivity .
  • Substrate compatibility : Electron-deficient aldehydes react faster, achieving yields >80% under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound and its reaction products?

  • NMR spectroscopy : 31^{31}P NMR (δ ~25 ppm) confirms phosphonium salt formation; 1^{1}H/13^{13}C NMR identifies alkyl chain integrity .
  • Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks ([M-Br]+^+) and fragmentation patterns.
  • X-ray crystallography : Resolves steric effects of the bulky phenyl groups on reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for phosphonium salts?

  • Mitochondrial targeting : Conflicting cytotoxicity data may arise from variations in cell membrane permeability. Use fluorescence microscopy with Rhodamine 123 to validate mitochondrial accumulation .
  • Dose-response curves : Probit analysis (e.g., LC50_{50} determination) standardizes toxicity assessments across studies .

Q. What strategies improve the purity of this compound for sensitive applications?

  • Recrystallization : Sequential recrystallization from ethanol/acetone (3:1) removes unreacted triphenylphosphine.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) separates phosphonium salts from bromide byproducts .
  • HPLC : Reverse-phase C18 columns quantify impurities at <0.5% .

Methodological Challenges and Solutions

Q. How do reaction conditions affect competing pathways in phosphonium salt synthesis?

  • Alkyl halide reactivity : Primary bromides (e.g., 1-phenylethyl bromide) favor SN_N2 mechanisms, while bulky substrates may undergo elimination. Lower temperatures (0–25°C) suppress side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate alkylation but may require rigorous drying to prevent hydrolysis .

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • DFT calculations : Models ylide formation energies and transition states for Wittig reactions (e.g., Gaussian 16 with B3LYP/6-31G*) .
  • Molecular docking : Simulates interactions with biological targets (e.g., mitochondrial membranes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenyl(1-phenylethyl)phosphonium bromide
Reactant of Route 2
Triphenyl(1-phenylethyl)phosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.